![molecular formula C20H21NO2 B14383909 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole CAS No. 88207-41-4](/img/structure/B14383909.png)
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole is a complex organic compound that features an indole core structure substituted with an oxan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1H-indole with 2-(oxan-2-yloxy)methylphenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the oxan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated indole ring.
Scientific Research Applications
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The indole core structure is known to interact with various biological targets, potentially leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-benzimidazole
- 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-pyrrole
- 2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-quinoline
Uniqueness
2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole is unique due to its specific substitution pattern and the presence of the oxan-2-yloxy group. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
88207-41-4 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2-(oxan-2-yloxymethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C20H21NO2/c1-3-9-17(19-13-15-7-2-4-10-18(15)21-19)16(8-1)14-23-20-11-5-6-12-22-20/h1-4,7-10,13,20-21H,5-6,11-12,14H2 |
InChI Key |
SGOSDJPQQLHURH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



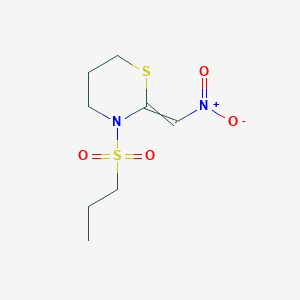
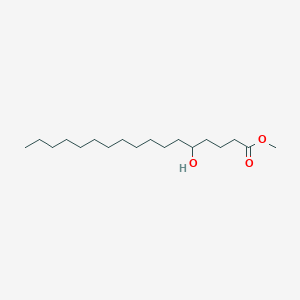
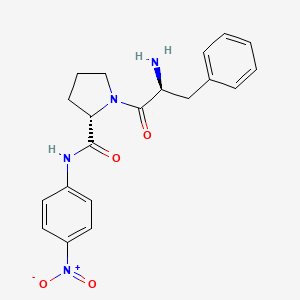
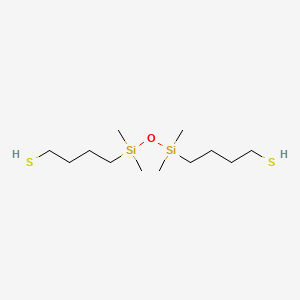
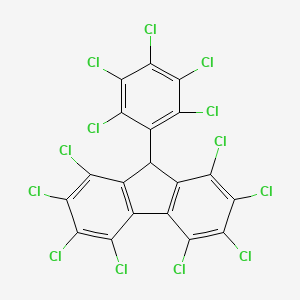
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
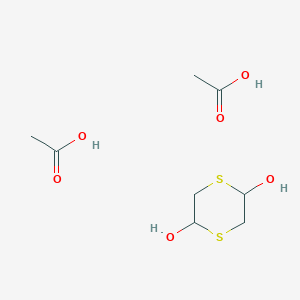
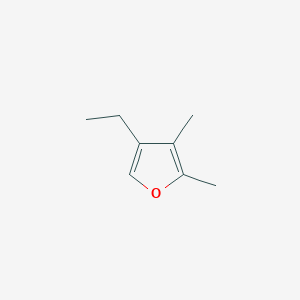

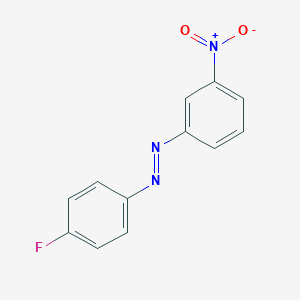
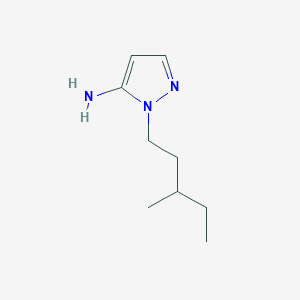
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
